molecular formula C18H26N2O2 B573227 tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate CAS No. 159634-80-7

tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

Cat. No.: B573227
CAS No.: 159634-80-7
M. Wt: 302.418
InChI Key: MHALRZHJLIMHKE-UHFFFAOYSA-N
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Description

tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline and piperidine precursors, followed by a spirocyclization reaction. The tert-butyl ester group is introduced to protect the carboxylate functionality during the synthesis.

    Preparation of Isoquinoline Precursor: Isoquinoline derivatives can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.

    Preparation of Piperidine Precursor: Piperidine derivatives are often synthesized via hydrogenation of pyridine or through reductive amination of 1,5-diketones.

    Spirocyclization Reaction: The key step involves the formation of the spirocyclic structure, typically achieved through a nucleophilic substitution reaction where the isoquinoline and piperidine precursors are combined under basic conditions.

    Introduction of tert-Butyl Ester: The final step involves esterification using tert-butyl alcohol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to reduce double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), organolithium reagents (RLi)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for drug discovery. Research has shown its potential in developing treatments for neurological disorders and as a ligand in receptor studies.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and catalysts.

Mechanism of Action

The mechanism by which tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The spirocyclic structure allows for a high degree of specificity in these interactions, potentially leading to fewer side effects compared to other compounds.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate
  • tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-2-carboxylate

Uniqueness

tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer improved stability, reactivity, and specificity in its applications, making it a valuable compound for research and industrial use.

This detailed overview provides a comprehensive understanding of tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

Introduction

tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate (CAS Number: 159634-80-7) is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure contributes to various biological activities, making it a subject of interest for researchers exploring novel therapeutic agents. This article reviews its biological activity, synthesizing data from diverse studies and presenting findings in a structured manner.

Chemical Properties

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.418 g/mol
  • Purity : ≥97%
  • Storage Conditions : Room temperature

Biological Activities

The biological activities of this compound have been explored in various contexts, particularly focusing on its pharmacological effects.

2. Anti-inflammatory Effects

Research has demonstrated that spirocyclic compounds can modulate inflammatory pathways. A study highlighted the ability of certain isoquinoline derivatives to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This suggests that this compound may possess similar anti-inflammatory properties.

3. Neuroprotective Effects

The compound's potential neuroprotective effects have been suggested by its structural analogs. Isoquinolines are known to interact with neurotransmitter systems and may offer protection against neurodegenerative diseases. Research indicates that certain spirocyclic compounds can inhibit apoptosis in neuronal cells, hinting at the possible neuroprotective role of this compound.

4. Anticancer Potential

The anticancer activity of isoquinoline derivatives has been documented extensively. Compounds with similar structural features have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential against bacterial strains
Anti-inflammatoryInhibition of NF-kB signaling
NeuroprotectiveInhibition of neuronal apoptosis
AnticancerInduction of apoptosis in cancer cells

Case Studies

Several case studies have highlighted the promising biological activities associated with compounds similar to this compound:

  • Case Study 1 : A study on isoquinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Case Study 2 : Research involving spirocyclic compounds showed reduced inflammation in murine models through NF-kB inhibition.

These studies underline the potential therapeutic applications of this compound across various medical fields.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via multi-step routes involving Boc protection, hydrogenation, and deprotection. For example, a similar spiro-isoquinoline piperidine derivative was synthesized by reacting intermediates with Boc anhydride under nitrogen, followed by Pd/C-catalyzed hydrogenation (yield: 55–74%) . Optimization strategies include:

  • Catalyst loading : Adjust Pd/C ratios to balance reaction speed and byproduct formation.
  • Temperature control : Maintain 130°C during cyclization to ensure complete conversion without decomposition.
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate pure products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Wear P95 respirators (US) or ABEK-P2 (EU) for particulate protection, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust or vapors.
  • Storage : Keep at 2–8°C in dry conditions to maintain stability .
  • Emergency protocols : In case of skin contact, wash thoroughly with soap/water; for eye exposure, rinse for ≥15 minutes .

Q. What analytical techniques confirm molecular structure and purity?

  • NMR spectroscopy : 1H and 13C NMR resolve spirocyclic backbone and substituent positions (e.g., δ 1.4 ppm for tert-butyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C18H24N2O4 for derivatives) .
  • Chromatography : HPLC or TLC monitors purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of spiro-isoquinoline piperidine derivatives?

Stereoselective synthesis is achievable via:

  • Catalyst choice : BF3·OEt2 promotes Prins cascade reactions, yielding single diastereomers in hexahydro-spiro derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states.
  • Temperature modulation : Lower temperatures favor kinetic control, reducing racemization .

Q. What strategies mitigate challenges in isolating and purifying this compound?

Challenges include low solubility and hygroscopicity. Solutions:

  • Solvent systems : Use mixed solvents (e.g., dichloromethane/methanol) to improve solubility during extraction.
  • Anti-solvent crystallization : Add hexane to ethyl acetate solutions to precipitate pure product.
  • Drying agents : Anhydrous Na2SO4 removes residual moisture after extraction .

Q. How do structural modifications impact pharmacological activity in spiro-isoquinoline derivatives?

Structure-Activity Relationship (SAR) studies on analogs (e.g., NO-releasing PDE5 inhibitors) reveal:

  • Substituent position : Electron-withdrawing groups (e.g., nitro) at the isoquinoline ring enhance target binding affinity.
  • Spirocyclic rigidity : Conformational constraints improve metabolic stability .
  • Boc deprotection : Removing the tert-butyl group exposes amine functionalities for further derivatization .

Q. Are there contradictions in the literature regarding stability or reactivity?

Discrepancies exist in decomposition

  • Safety sheets report stability at 2–8°C but lack decomposition temperature data .
  • Thermal studies on similar spiro compounds suggest decomposition >200°C under inert atmospheres. Recommendation : Conduct thermogravimetric analysis (TGA) to establish stability thresholds for this compound.

Q. Methodological Considerations

  • Crystallography : While not explicitly documented for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution X-ray data can resolve spirocyclic conformations .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties and reactive sites for functionalization.

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)13-19-12-14-6-4-5-7-15(14)18/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHALRZHJLIMHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677524
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-80-7
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate of Step A (100 mg) was stirred in methanol (2 mL) saturated with ammonia for one day, and evaporated to remove ammonia. The residue was redissolved in methanol (3 mL) and sodium cyanoborohydride (50 mg, excess) was added. The mixture was stirred overnight. Evaporation and purification gave the amine.
Name
intermediate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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